probursin probursin
Brand Name: Vulcanchem
CAS No.: 126741-07-9
VCID: VC0141394
InChI: InChI=1S/C84H129N29O16/c1-49(114)69(112-75(122)59(27-11-14-34-86)105-77(124)64(42-52-44-99-56-25-9-8-24-54(52)56)110-76(123)63(41-51-22-6-3-7-23-51)109-70(117)55(88)40-50-20-4-2-5-21-50)79(126)107-61(28-12-15-35-87)80(127)113-39-19-32-66(113)78(125)106-60(30-17-37-97-83(91)92)73(120)104-58(26-10-13-33-85)74(121)111-65(43-53-45-95-48-102-53)71(118)101-46-67(115)100-47-68(116)103-57(29-16-36-96-82(89)90)72(119)108-62(81(128)129)31-18-38-98-84(93)94/h2-9,20-25,44-45,48-49,53,55,57-66,69,99,114H,10-19,26-43,46-47,85-88H2,1H3,(H,100,115)(H,101,118)(H,103,116)(H,104,120)(H,105,124)(H,106,125)(H,107,126)(H,108,119)(H,109,117)(H,110,123)(H,111,121)(H,112,122)(H,128,129)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t49-,53?,55+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,69+/m1/s1
SMILES: CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O
Molecular Formula: C84H129N29O16
Molecular Weight: 1801.1 g/mol

probursin

CAS No.: 126741-07-9

Main Products

VCID: VC0141394

Molecular Formula: C84H129N29O16

Molecular Weight: 1801.1 g/mol

probursin - 126741-07-9

CAS No. 126741-07-9
Product Name probursin
Molecular Formula C84H129N29O16
Molecular Weight 1801.1 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid
Standard InChI InChI=1S/C84H129N29O16/c1-49(114)69(112-75(122)59(27-11-14-34-86)105-77(124)64(42-52-44-99-56-25-9-8-24-54(52)56)110-76(123)63(41-51-22-6-3-7-23-51)109-70(117)55(88)40-50-20-4-2-5-21-50)79(126)107-61(28-12-15-35-87)80(127)113-39-19-32-66(113)78(125)106-60(30-17-37-97-83(91)92)73(120)104-58(26-10-13-33-85)74(121)111-65(43-53-45-95-48-102-53)71(118)101-46-67(115)100-47-68(116)103-57(29-16-36-96-82(89)90)72(119)108-62(81(128)129)31-18-38-98-84(93)94/h2-9,20-25,44-45,48-49,53,55,57-66,69,99,114H,10-19,26-43,46-47,85-88H2,1H3,(H,100,115)(H,101,118)(H,103,116)(H,104,120)(H,105,124)(H,106,125)(H,107,126)(H,108,119)(H,109,117)(H,110,123)(H,111,121)(H,112,122)(H,128,129)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t49-,53?,55+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,69+/m1/s1
Standard InChIKey BKMKDENTSMDHRF-LLCYQMDISA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=CC=C6)N)O
SMILES CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O
Canonical SMILES CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O
Sequence FFWKTKPRKXGGRR
Synonyms ursin precursor
probursin
PubChem Compound 16131378
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator